molecular formula C21H24N4OS B3304021 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-89-1

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304021
CAS No.: 921541-89-1
M. Wt: 380.5 g/mol
InChI Key: NRSASXJMRQVIJR-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazole family, characterized by a fused bicyclic core structure. Key structural features include:

  • Position 7: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy substituent.
  • Position 3: A [(2,5-dimethylphenyl)methyl]sulfanyl moiety, which introduces steric bulk and modulates lipophilicity.

The compound’s molecular weight is estimated to exceed 400 g/mol based on structurally similar analogs (e.g., a trifluoromethyl-substituted derivative in has a molecular weight of 420.45 g/mol) .

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-4-26-19-9-7-18(8-10-19)24-11-12-25-20(24)22-23-21(25)27-14-17-13-15(2)5-6-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSASXJMRQVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment:

    Remember, environmental factors play a crucial role in drug behavior. So, whether it’s a bustling immune system or a serene cellular environment, our compound dances to the tune of its surroundings! 🎶🔬

    Scientific Research Applications

    Overview

    3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a triazole moiety known for its diverse pharmacological properties.

    Medicinal Chemistry

    The compound is being investigated for its potential as an anticancer agent . Its structural features may allow it to induce apoptosis in cancer cells and inhibit tumor growth by interacting with key molecular targets involved in cancer progression. Research indicates that similar compounds exhibit significant antitumor activity through various mechanisms including receptor binding and enzyme inhibition.

    Antimicrobial Activity

    Research suggests that derivatives of imidazo[2,1-c][1,2,4]triazole can exhibit antibacterial properties , particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of specific substituents on the triazole ring can enhance this activity significantly.

    Anti-inflammatory Properties

    The compound's ability to modulate immune signaling pathways positions it as a candidate for developing anti-inflammatory drugs. By inhibiting SYK activation, it may reduce inflammation in various conditions such as rheumatoid arthritis and other autoimmune disorders.

    Drug Development

    Due to its unique chemical structure, this compound serves as a building block for synthesizing more complex molecules with tailored biological activities. It can be modified to enhance potency or selectivity against specific biological targets.

    Case Studies and Research Findings

    Recent studies have focused on synthesizing and evaluating the biological activity of various analogues of imidazo[2,1-c][1,2,4]triazoles. Key findings include:

    CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
    Compound A50 µM (in vitro)Active against MRSA
    Compound B30 µM (in vitro)No significant antibacterial activity
    Compound C25 µM (in vitro)Active against gram-positive bacteria

    These results indicate that slight modifications in the structure can lead to significant changes in pharmacological profiles and therapeutic potential.

    Comparison with Similar Compounds

    Substituent Variations at Position 3 and 7

    Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
    Target Compound [(2,5-Dimethylphenyl)methyl]sulfanyl 4-Ethoxyphenyl ~420 (estimated) Not explicitly reported
    7-(4-Methylphenyl)-3-methylthio derivative (48) Methylthio 4-Methylphenyl 232.3 MIC = 31.7 mM vs. S. aureus
    7-(4-Fluorophenyl)-3-sulfanyl derivative Ethyl 2-sulfanylpropanoate 4-Fluorophenyl 336.38 No bioactivity reported

    Key Observations :

    • Bioactivity : The methylthio derivative (48) exhibits potent antibacterial activity, suggesting that smaller substituents at position 3 may enhance bioavailability .

    Comparison with Pyrazolo[5,1-c][1,2,4]triazoles

    Pyrazolo-triazole derivatives () share a similar triazole core but differ in ring fusion and substitution patterns:

    • Synthetic Routes : Pyrazolo-triazoles are synthesized via regioselective alkylation or azo coupling, yielding isomers with distinct NMR profiles (e.g., compound 2aa in ) .
    • Thermal Stability : Melting points for pyrazolo-triazoles range from 89–198°C, whereas imidazo-triazole derivatives (e.g., compound 48) have lower predicted melting points (~346°C boiling point) .

    Physicochemical and Spectral Comparisons

    Infrared (IR) Spectroscopy

    • Target Compound : Expected C=S stretch near 680–720 cm⁻¹ (based on thiol analogs in ) .
    • Triazole-thione (6c) : Shows C=S absorption at 1228 cm⁻¹, while sulfonyl derivatives () exhibit S=O stretches near 1150–1300 cm⁻¹ .

    NMR Data

    • 1H-NMR : Aromatic protons in the target compound’s 4-ethoxyphenyl group would resonate near δ 6.8–7.5 ppm (cf. δ 7.32–8.87 ppm for benzoxazol-containing triazoles in ) .
    • 15N-NMR : Pyrazolo-triazoles (e.g., 2aa) show nitrogen chemical shifts at δ 158–286 ppm, reflecting tautomeric states .

    Q & A

    How can researchers optimize the synthesis of this compound to improve yield and purity?

    Basic Research Focus
    The synthesis of imidazo-triazole derivatives typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and aromatic substitution. Key challenges include controlling regioselectivity and minimizing side reactions.

    • Methodological Answer :
      • Step 1 : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry techniques can enhance reproducibility and reduce byproducts .
      • Step 2 : Monitor intermediates via HPLC or TLC to confirm reaction progression .
      • Step 3 : Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
      • Validation : Confirm purity (>95%) using NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .

    What structural features contribute to the compound’s potential biological activity?

    Basic Research Focus
    The compound’s imidazo-triazole core, sulfanyl linkage, and substituted aromatic groups suggest interactions with biological targets via hydrogen bonding, π-π stacking, or hydrophobic effects.

    • Methodological Answer :
      • Functional Group Analysis :
    • Imidazo-triazole core : Enhances electron-rich regions for target binding .
    • Sulfanyl group : Modulates solubility and redox stability .
    • 4-Ethoxyphenyl substituent : Increases lipophilicity, potentially improving membrane permeability .
      • In Silico Tools : Use SwissADME to predict drug-likeness (e.g., logP, topological polar surface area) and compare with reference drugs like celecoxib .

    How can researchers resolve contradictions in biological activity data across similar analogs?

    Advanced Research Focus
    Discrepancies in antimicrobial or anticancer activity may arise from subtle structural variations (e.g., substituent positioning, halogenation).

    • Methodological Answer :
      • SAR Studies : Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) and test against standardized assays (e.g., MIC for antimicrobial activity) .
      • Data Normalization : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .
      • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity trends .

    What advanced techniques validate the compound’s mechanism of action in cellular systems?

    Advanced Research Focus
    Mechanistic studies require integration of biochemical, biophysical, and computational approaches.

    • Methodological Answer :
      • Cellular Assays :
    • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
    • Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining .
      • Target Identification :
    • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified enzymes .
    • CRISPR-Cas9 Knockout Models : Validate target specificity by deleting suspected receptor genes .

    How can researchers address solubility challenges for in vivo studies?

    Advanced Research Focus
    Poor aqueous solubility is common in lipophilic triazole derivatives.

    • Methodological Answer :
      • Formulation Strategies :
    • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability .
    • Salt Formation : React with hydrochloric acid to generate water-soluble hydrochloride salts .
      • Solubility Screening : Test in solvents like PEG-400 or cyclodextrin solutions via shake-flask method .

    What computational tools predict metabolic stability and toxicity?

    Advanced Research Focus
    Early-stage toxicity prediction reduces late-stage attrition.

    • Methodological Answer :
      • Metabolism Prediction :
    • CYP450 Metabolism : Use StarDrop or MetaSite to identify vulnerable sites .
      • Toxicity Profiling :
    • AMES Test : Predict mutagenicity via bacterial reverse mutation assay .
    • Pro-Tox II : Estimate hepatotoxicity and carcinogenicity risks in silico .

    How do researchers differentiate crystallographic polymorphs of this compound?

    Advanced Research Focus
    Polymorphism affects stability and bioavailability.

    • Methodological Answer :
      • X-Ray Diffraction (XRD) : Compare lattice parameters of recrystallized forms .
      • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting-point variations .
      • Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions via PXRD .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
    Reactant of Route 2
    Reactant of Route 2
    3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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